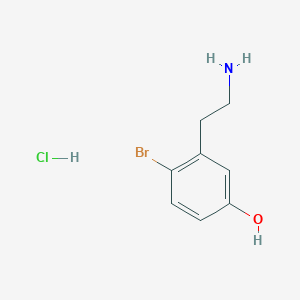
3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups . The compound you mentioned seems to be a type of amine, specifically a phenolic amine, which means it contains a phenol group (an aromatic ring with a hydroxyl group) and an amine group (a nitrogen atom with a lone pair of electrons).
Synthesis Analysis
The synthesis of amines often involves reactions that introduce an amine group to a carbon compound. For example, the reductive amination of aldehydes or ketones, the alkylation of ammonia, or the reaction of ammonia with alkyl halides .Molecular Structure Analysis
The molecular structure of amines is based on the nitrogen atom. In primary amines, one R group is bonded to the nitrogen atom; in secondary amines, two R groups are bonded to the nitrogen atom; and in tertiary amines, three R groups are bonded to the nitrogen atom .Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions. They can act as bases, nucleophiles, and ligands. They can also undergo reactions such as alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis
Amines are generally colorless, but can yellow with age and exposure to air. They often have a fishy odor. They can form hydrogen bonds, which gives them relatively high boiling points for their molecular weights .科学的研究の応用
Chemical Synthesis and Heterocyclic Compounds
A foundational application of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride-related compounds is in the synthesis of heterocyclic structures. For instance, Salih (2013) described the synthesis of various heterocyclic compounds starting from 1,4- Benzoxazine-3-one, highlighting the compound's utility in generating diverse chemical structures which could serve as the basis for further pharmaceutical development Salih, 2013.
Antimicrobial Agent Development
Doraswamy and Ramana (2013) investigated substituted phenyl azetidines, derived from a process involving 2-(4-bromo phenyl) methyl cyanide, for their potential as antimicrobial agents. Their work exemplifies the role of bromophenol derivatives in developing new antimicrobial compounds, indicating the broader applicability of these substances in pharmacology Doraswamy & Ramana, 2013.
Coordination Chemistry and Material Science
Complexes involving bromophenol derivatives show promising applications in material science and catalysis. For example, Erxleben (2009) discussed the coordination behavior of 4-bromo-2-[(2-diethylaminoethyl)ethylaminomethyl]-6-formylphenol with copper, leading to the synthesis of novel complexes. This work underlines the relevance of such compounds in understanding metal-ligand interactions and designing metal-organic frameworks or catalysts Erxleben, 2009.
Environmental and Industrial Applications
Jiang et al. (2020) discovered that a deep eutectic solvent formed by ethylamine hydrochloride and phenol possesses unusually low viscosity and high capacity for ammonia absorption. This highlights an environmental application of bromophenol derivatives in gas capture and storage technologies, presenting an innovative solution for industrial gas treatment Jiang et al., 2020.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(2-aminoethyl)-4-bromophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-8-2-1-7(11)5-6(8)3-4-10;/h1-2,5,11H,3-4,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJBXZPIYRXXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2760009.png)
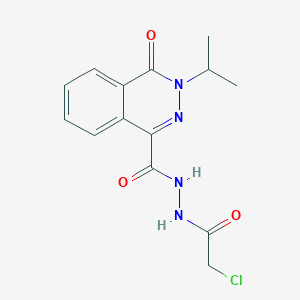
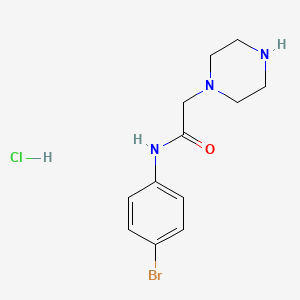
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea](/img/structure/B2760014.png)
![3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2760016.png)
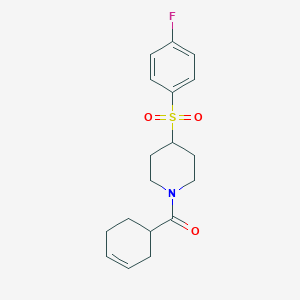
![4-(4-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2760022.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2760025.png)

![1-(2-ethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2760028.png)
![Methyl (E)-4-[3-[4-(morpholine-4-carbonyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2760029.png)
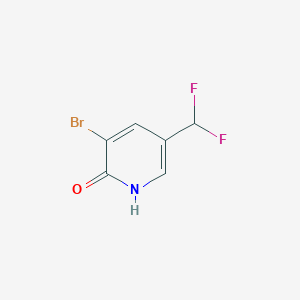
![4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B2760031.png)
![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] hydrochloride](/img/structure/B2760032.png)